Dimethyl dodecanedioate

Description

The exact mass of the compound Dimethyl dodecanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl dodecanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl dodecanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

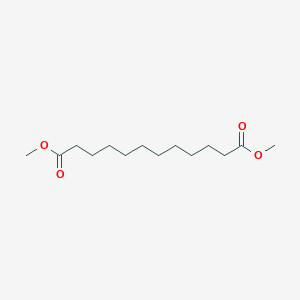

Structure

3D Structure

Properties

IUPAC Name |

dimethyl dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMOTZDBVPMOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074390 | |

| Record name | Dimethyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-79-9 | |

| Record name | 1,12-Dimethyl dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl dodecanedioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid, 1,12-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl dodecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl dodecanedioate (B1236620), with the CAS number 1731-79-9, is the dimethyl ester of dodecanedioic acid.[1] It is a chemical intermediate that finds application as a raw material in the synthesis of fragrances, specifically musk compounds.[2] This technical guide provides a comprehensive overview of the key physical properties of dimethyl dodecanedioate, offering detailed experimental protocols for their determination and presenting the data in a clear, accessible format. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may work with this compound.

Molecular and Chemical Identity

Prior to delving into its physical properties, it is essential to establish the fundamental molecular and chemical identity of dimethyl dodecanedioate.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₂₆O₄ | [1][3] |

| Molecular Weight | 258.35 g/mol | [1][3] |

| IUPAC Name | dimethyl dodecanedioate | [3] |

| CAS Number | 1731-79-9 | [1] |

| Synonyms | Dimethyl 1,10-decanedicarboxylate, Dodecanedioic acid, 1,12-dimethyl ester, Dimethyl 1,12-dodecanedioate, 1,12-Dimethyl dodecanedioate | [3] |

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of dimethyl dodecanedioate for easy reference and comparison.

Table 3.1: Thermal and Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 30-32 °C / 86-89.6 °F | [1] | |

| Boiling Point | 187-188 °C / 368.6-370.4 °F | at 14 mmHg | [1] |

| Density (estimate) | 0.9914 g/cm³ | [1] | |

| Flash Point | 187-188 °C / 368.6-370.4 °F | at 14 mmHg (Closed Cup) | [2] |

Table 3.2: Optical and Solubility Properties

| Property | Value | Solvent/Conditions | Source |

| Refractive Index (estimate) | 1.4301 | [1] | |

| Solubility | Slightly soluble | Chloroform, Methanol | [2] |

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of dimethyl dodecanedioate can be accurately determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of crystalline dimethyl dodecanedioate is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting from about 20 °C below the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

References

Synthesis of Dimethyl Dodecanedioate from Dodecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl dodecanedioate (B1236620) from dodecanedioic acid via Fischer-Speier esterification. This process is fundamental in organic synthesis for producing diesters, which have broad applications as intermediates in the synthesis of polymers, fragrances, and specialty lubricants. This document details the reaction mechanism, a comprehensive experimental protocol, methods for purification and characterization, and a summary of key quantitative data.

Introduction

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid that serves as a valuable precursor in the chemical industry. Its conversion to the corresponding dimethyl ester, dimethyl dodecanedioate, is a common and critical transformation. The primary and most efficient method for this conversion is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this case, dodecanedioic acid is reacted with methanol (B129727) in the presence of an acid catalyst to yield dimethyl dodecanedioate and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired diester product.[2]

Core Reaction Pathway and Mechanism

The synthesis of dimethyl dodecanedioate from dodecanedioic acid is a classic example of the Fischer-Speier esterification. The overall reaction is as follows:

HOOC-(CH₂)₁₀-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₁₀-COOCH₃ + 2 H₂O

The reaction proceeds in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of methanol. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester. Since dodecanedioic acid has two carboxylic acid functional groups, this process occurs at both ends of the molecule to yield the final diester.

Caption: Fischer-Speier Esterification Mechanism.

Data Presentation

The following tables summarize the key physical properties and typical reaction parameters for the synthesis of dimethyl dodecanedioate.

Table 1: Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dodecanedioic Acid | 230.30 | 127-129 | 245 (at 10 mmHg) |

| Methanol | 32.04 | -97.6 | 64.7 |

| Dimethyl Dodecanedioate | 258.35 | 30-32 | 187-188 (at 14 mmHg)[3] |

Table 2: Typical Experimental Parameters and Results

| Parameter | Value/Condition | Notes |

| Reactants | ||

| Dodecanedioic Acid | 1.0 equivalent | |

| Methanol | 10-20 equivalents | Used in large excess to serve as both reactant and solvent, driving the equilibrium forward.[2] |

| Catalyst | ||

| p-Toluenesulfonic acid monohydrate | 0.05-0.10 equivalents | A common, effective, and easily handled solid acid catalyst.[1] |

| Concentrated Sulfuric Acid | 0.05-0.10 equivalents | An alternative strong acid catalyst.[4] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65°C) | Reaction is carried out at the boiling point of methanol.[4] |

| Reaction Time | 4-8 hours | Monitored by TLC or GC for the disappearance of the starting material. |

| Work-up & Purification | ||

| Neutralization | 5% Aqueous Sodium Bicarbonate | To remove the acid catalyst and any unreacted dodecanedioic acid. |

| Purification Method | Vacuum Distillation | To obtain the high-purity final product.[1] |

| Yield | ||

| Typical Isolated Yield | > 90% | High yields are achievable with the removal of water and use of excess alcohol.[2] |

Experimental Protocols

This section provides a detailed laboratory procedure for the synthesis of dimethyl dodecanedioate.

Materials and Reagents

-

Dodecanedioic acid (1.0 eq)

-

Methanol (20 eq, anhydrous)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

5% Aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Reaction Setup and Procedure

-

Assembly: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dodecanedioic acid (1.0 eq) and methanol (20 eq).

-

Catalyst Addition: With stirring, add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-8 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting dicarboxylic acid.

Work-up and Isolation

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Two portions of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dodecanedioic acid.

-

One portion of deionized water.

-

One portion of brine to facilitate phase separation and remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude dimethyl dodecanedioate.

Purification

The crude product is purified by vacuum distillation.

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at 187-188°C at approximately 14 mmHg to obtain the pure dimethyl dodecanedioate as a colorless liquid which solidifies upon cooling.[3]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the methyl protons (-OCH₃) at approximately 3.6 ppm, a triplet for the α-methylene protons (-CH₂COOCH₃) at around 2.3 ppm, and multiplets for the other methylene (B1212753) protons in the aliphatic chain.

-

¹³C NMR: Expect a signal for the ester carbonyl carbon at around 174 ppm, a signal for the methoxy (B1213986) carbon at approximately 51 ppm, and signals for the methylene carbons in the aliphatic chain.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) should be observed around 1740 cm⁻¹.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of dimethyl dodecanedioate.

Conclusion

The Fischer-Speier esterification of dodecanedioic acid with methanol is a robust and high-yielding method for the synthesis of dimethyl dodecanedioate. By utilizing an excess of methanol and an acid catalyst, and by implementing a standard aqueous work-up followed by vacuum distillation, the desired diester can be obtained in high purity. This technical guide provides the necessary details for researchers and professionals to successfully perform this synthesis and characterize the resulting product.

References

A Comprehensive Technical Guide to the Solubility of Dimethyl Dodecanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dimethyl dodecanedioate (B1236620) in various organic solvents. Due to the limited availability of specific quantitative data for dimethyl dodecanedioate, this document presents known qualitative information, supplemented with quantitative solubility data for analogous dimethyl esters of other dicarboxylic acids to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided to enable researchers to generate precise data for their specific applications.

Introduction to Dimethyl Dodecanedioate

Dimethyl dodecanedioate is the dimethyl ester of dodecanedioic acid, a C12 linear dicarboxylic acid. Its chemical structure is characterized by a twelve-carbon aliphatic chain with a methyl ester group at each end. This structure imparts a significant degree of non-polarity to the molecule, which largely dictates its solubility behavior in organic solvents. Understanding the solubility of dimethyl dodecanedioate is crucial for its application in various fields, including as a raw material for synthetic musk fragrances, a plasticizer, and in the synthesis of polymers.[1]

Solubility of Dimethyl Dodecanedioate and Analogous Compounds

To provide a more comprehensive understanding, the following table summarizes quantitative solubility data for structurally similar dimethyl esters of dicarboxylic acids: dimethyl adipate (B1204190) (C6) and dimethyl sebacate (B1225510) (C10). This data can serve as a useful proxy for estimating the solubility behavior of dimethyl dodecanedioate (C12). Generally, for a homologous series of diesters, solubility in a given polar solvent is expected to decrease as the length of the non-polar aliphatic chain increases.

Table 1: Quantitative Solubility of Dimethyl Esters of Dicarboxylic Acids in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Reference |

| Dimethyl Adipate | Methanol | 20 | Miscible | |

| Dimethyl Adipate | Water | 25 | 2.5 | |

| Dimethyl Sebacate | Water | 25 | Insoluble | [2][3] |

| Dimethyl Sebacate | Alcohol | - | Soluble | [4] |

Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of dimethyl dodecanedioate should be determined experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of a solid organic compound like dimethyl dodecanedioate in an organic solvent using the static equilibrium or isothermal saturation method, followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Principle

A saturated solution of the compound is prepared in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method, in this case, gravimetric analysis, which involves evaporating the solvent and weighing the residual solute.

Materials and Apparatus

-

Dimethyl Dodecanedioate (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dishes or beakers

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dimethyl dodecanedioate to a series of glass vials.

-

Pipette a known volume of the desired organic solvent into each vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required to reach equilibrium should be determined by preliminary experiments, where the concentration of the solute in the solution is measured at different time points until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter of a suitable pore size (e.g., 0.45 µm) that is chemically resistant to the solvent. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The drying temperature should be below the boiling point of the solute and the solvent's boiling point should be considered for efficient evaporation.

-

Once the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

The mass of the solvent can be calculated from the volume of the filtrate and the density of the solvent at the experimental temperature.

-

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dimethyl dodecanedioate solubility.

Conclusion

While specific quantitative solubility data for dimethyl dodecanedioate in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other fields to effectively utilize dimethyl dodecanedioate in their work.

References

Spectroscopic Analysis of Dimethyl Dodecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl dodecanedioate (B1236620) (CAS No. 1731-79-9), a long-chain aliphatic diester. The information presented herein is essential for compound identification, purity assessment, and quality control in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the corresponding spectral information in a clear, tabular format for ease of reference and comparison.

Overview of Spectroscopic Techniques

Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about molecular structure, functional groups, and molecular weight. This guide focuses on three primary techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

The general workflow for the spectroscopic characterization of a chemical compound like Dimethyl dodecanedioate is illustrated below.

Data Presentation

The following tables summarize the key spectroscopic data for Dimethyl dodecanedioate.

NMR Spectroscopic Data

Note: Experimental spectra for Dimethyl dodecanedioate are not widely available in public databases. The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar long-chain aliphatic diesters.

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl dodecanedioate (Solvent: CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₃ | ~ 3.67 | Singlet | 6H |

| -C(=O)-CH₂ - | ~ 2.30 | Triplet | 4H |

| -C(=O)-CH₂-CH₂ - | ~ 1.62 | Quintet | 4H |

| -(CH₂ )₆- (internal) | ~ 1.29 | Multiplet | 12H |

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl dodecanedioate (Solvent: CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| C =O | ~ 174.3 |

| -O-C H₃ | ~ 51.4 |

| -C (=O)-C H₂- | ~ 34.1 |

| -C(=O)-CH₂-C H₂- | ~ 24.9 |

| -(C H₂)₆- (internal) | ~ 29.1 - 29.4 |

Infrared (IR) Spectroscopic Data

The IR spectrum of Dimethyl dodecanedioate is characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Key IR Absorption Bands for Dimethyl dodecanedioate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2930 | Strong | C-H stretch (alkane, CH₂) |

| 2850 - 2860 | Strong | C-H stretch (alkane, CH₂) |

| ~ 1740 | Very Strong | C=O stretch (ester) |

| ~ 1465 | Medium | C-H bend (alkane, CH₂) |

| 1170 - 1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

The mass spectrum of Dimethyl dodecanedioate acquired via electron ionization (EI) shows characteristic fragmentation patterns.[1]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of Dimethyl dodecanedioate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 74 | 99.99 | [CH₃OC(=O)CH₂]⁺ (McLafferty rearrangement) |

| 98 | 96.14 | [C₆H₁₀O]⁺· |

| 55 | 92.78 | [C₄H₇]⁺ |

| 84 | 68.41 | [C₅H₈O]⁺· |

| 43 | 69.61 | [C₃H₇]⁺ |

| 227 | Low | [M - OCH₃]⁺ |

| 258 | Low | [M]⁺· (Molecular Ion) |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of Dimethyl dodecanedioate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Dissolution: Vortex the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy Parameters

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

3.1.3. ¹³C NMR Spectroscopy Parameters

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Temperature: 298 K.

3.1.4. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Analysis: Perform peak picking and integration to analyze the spectra.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Liquid Film Method)

-

Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.

-

If the sample is solid at room temperature, gently warm it to its melting point.

-

Place a small drop of the molten Dimethyl dodecanedioate onto one salt plate.

-

Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film. Avoid introducing air bubbles.

3.2.2. Data Acquisition

-

Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Acquire a background spectrum of the empty sample compartment.

-

Sample Scan: Place the prepared salt plates in the spectrometer's sample holder and acquire the sample spectrum.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

3.2.3. Data Processing The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum, typically displayed in transmittance or absorbance mode. Identify the major absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

3.3.1. Sample Preparation and Introduction (GC-MS)

-

Dissolution: Prepare a dilute solution of Dimethyl dodecanedioate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).

-

Separation: The compound travels through the GC column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

3.3.2. Data Acquisition (Electron Ionization)

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Detector: An electron multiplier detects the ions.

-

Mass Range: Scan a suitable m/z range, for example, 40-400 amu.

3.3.3. Data Processing The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak ([M]⁺·) and analyze the major fragment ions. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for confirmation of the compound's identity.[1]

References

In-Depth Technical Guide to the Thermal Properties of Dimethyl Dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of Dimethyl dodecanedioate (B1236620). This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram to illustrate the analytical process.

Core Thermal Properties of Dimethyl Dodecanedioate

Dimethyl dodecanedioate, a diester of dodecanedioic acid, is a white crystalline solid at room temperature. Its thermal properties are critical for its handling, purification, and application in various chemical syntheses, including as a flavor intermediate and a raw material for synthetic musk fragrances.[1][2]

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of Dimethyl dodecanedioate are summarized in the table below. These values are essential for predicting the compound's physical state under different temperature and pressure conditions.

| Thermal Property | Value | Pressure |

| Melting Point | 27 - 32 °C / 80.6 - 89.6 °F | Atmospheric |

| Melting Point | 30 - 32 °C | Atmospheric |

| Boiling Point | 187 - 188 °C / 368.6 - 370.4 °F | 14 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[4] The following sections detail the standard methodologies for determining these thermal properties for a crystalline solid like Dimethyl dodecanedioate.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[4][5] The capillary method is a widely used and reliable technique for this determination.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating bath fluid (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation:

-

Ensure the Dimethyl dodecanedioate sample is completely dry and in a fine powdered form to ensure uniform heating.[7] If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample.[1]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[3][8]

-

-

Measurement with a Melting Point Apparatus:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point of Dimethyl dodecanedioate.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted. This range represents the melting point of the sample.[9]

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil to just above the top of the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[1]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner, allowing convection currents to distribute the heat evenly.[10]

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature range from the first sign of melting to the complete liquefaction of the sample.[9]

-

Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

For compounds like Dimethyl dodecanedioate that have high boiling points at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed to prevent decomposition at elevated temperatures.[11][12]

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stirring bar or boiling chips

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all ground glass joints are properly sealed with a thin layer of vacuum grease.

-

Place the Dimethyl dodecanedioate sample into the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

-

Distillation Process:

-

Begin stirring the sample.

-

Gradually apply the vacuum to the system, monitoring the pressure with the manometer.

-

Once the desired pressure (e.g., 14 mmHg) is stable, begin heating the distillation flask with the heating mantle.

-

Increase the temperature gradually until the liquid begins to boil and the vapor rises into the distillation head.

-

Observe the ring of condensate rising and ensure it passes the thermometer bulb.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

It is crucial to maintain a steady rate of distillation for an accurate reading.

-

Workflow for Thermal Property Analysis

The following diagram illustrates the logical workflow for the determination and analysis of the thermal properties of a crystalline organic compound such as Dimethyl dodecanedioate.

Caption: Workflow for Determining Thermal Properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chm.uri.edu [chm.uri.edu]

- 6. westlab.com [westlab.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. flinnsci.com [flinnsci.com]

- 11. Purification [chem.rochester.edu]

- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]

Purity Analysis of Commercial Dimethyl Dodecanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl dodecanedioate (B1236620) (DM DDDA), the dimethyl ester of dodecanedioic acid, is a chemical intermediate with applications in the synthesis of fragrances, polymers, and pharmaceutical agents. The purity of DM DDDA is a critical parameter that can significantly impact the yield, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade Dimethyl dodecanedioate, including the identification of potential impurities and detailed experimental protocols.

Commercial Dimethyl dodecanedioate is typically available in several purity grades. The selection of a specific grade is dependent on the requirements of the downstream application.

| Table 1: Typical Commercial Purity Grades of Dimethyl Dodecanedioate |

| Purity Grade |

| 98% |

| 99% |

| >98% |

Potential Impurities in Commercial Dimethyl Dodecanedioate

Impurities in commercial DM DDDA can originate from the raw materials, side reactions during synthesis (typically Fischer esterification of dodecanedioic acid with methanol), or degradation of the final product. A thorough understanding of these potential impurities is essential for developing robust analytical methods for purity assessment.

| Table 2: Potential Impurities in Commercial Dimethyl Dodecanedioate |

| Impurity |

| Dodecanedioic acid |

| Methyl dodecanedioate (monoester) |

| Methanol |

| Acid catalyst (e.g., p-toluenesulfonic acid) |

| Water |

| Side-products from the synthesis of dodecanedioic acid |

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of Dimethyl dodecanedioate. This typically involves a combination of chromatographic and spectroscopic techniques.

Logical Workflow for Purity Analysis

Caption: Workflow for the Purity Analysis of Dimethyl Dodecanedioate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the primary purity assay of DM DDDA and the identification of related volatile impurities.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Sample Preparation: Accurately weigh approximately 10 mg of the Dimethyl dodecanedioate sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection: 1 µL injection volume with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the Dimethyl dodecanedioate peak relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC-MS, particularly useful for the analysis of non-volatile impurities and for confirming the purity determined by GC. As Dimethyl dodecanedioate lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25-30 min: 95% to 50% B

-

30-35 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector:

-

RID: Temperature controlled at 35 °C.

-

ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.

-

-

Sample Preparation: Accurately weigh approximately 20 mg of the Dimethyl dodecanedioate sample and dissolve it in 10 mL of acetonitrile.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is determined by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for the structural confirmation of Dimethyl dodecanedioate and for the detection and quantification of certain impurities, particularly the monoester and residual dodecanedioic acid.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the Dimethyl dodecanedioate sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Analysis:

-

Dimethyl dodecanedioate:

-

A singlet at approximately 3.67 ppm corresponding to the six protons of the two methyl ester groups (-OCH₃).

-

A triplet at approximately 2.28 ppm corresponding to the four protons alpha to the carbonyl groups (-CH₂-COO-).

-

A multiplet at approximately 1.62 ppm corresponding to the four protons beta to the carbonyl groups.

-

A broad singlet or multiplet around 1.2-1.4 ppm corresponding to the remaining twelve methylene (B1212753) protons in the backbone.

-

-

Impurities:

-

Dodecanedioic acid: A broad signal corresponding to the acidic protons (typically >10 ppm, but may not be observed depending on concentration and solvent) and a triplet for the alpha-protons at a slightly different chemical shift than the ester.

-

Methyl dodecanedioate (monoester): Will show a singlet for one methyl ester group (integrating to 3 protons) and a signal for the carboxylic acid proton. The methylene protons alpha to the ester and acid groups will have slightly different chemical shifts.

-

-

Purity Estimation: The purity can be estimated by comparing the integration of the methyl ester singlet of Dimethyl dodecanedioate to the integration of signals corresponding to impurities. For quantitative analysis (qNMR), a certified internal standard is required.

-

Summary

The purity analysis of commercial Dimethyl dodecanedioate requires a combination of analytical techniques to ensure a comprehensive assessment. GC-MS serves as the primary tool for purity determination and identification of volatile impurities. HPLC with a universal detector provides complementary information on non-volatile components. ¹H NMR spectroscopy is invaluable for structural confirmation and the detection of specific process-related impurities. The implementation of these detailed protocols will enable researchers, scientists, and drug development professionals to accurately and reliably determine the purity of Dimethyl dodecanedioate, ensuring the quality and consistency of their research and manufacturing processes.

The Dichotomy of Dodecanedioic Acid: From Natural Abundance to Synthetic Prominence

A Technical Guide for Researchers and Drug Development Professionals

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a molecule of significant industrial and emerging biomedical interest. Traditionally valued as a monomer in the production of high-performance polymers like nylon 6,12, its biocompatibility and metabolic roles are now positioning it as a molecule of interest in the pharmaceutical and life sciences sectors. This technical guide provides an in-depth exploration of the natural occurrence of DDDA and the primary methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of Dodecanedioic Acid

While not as ubiquitous as other fatty acids, dodecanedioic acid is found in the protective outer layers of plants and is a product of fatty acid metabolism in animals.

Plant Kingdom

Dodecanedioic acid is a constituent of the plant biopolymers cutin and suberin.[1][2][3][4] These complex polyesters form the cuticle that covers the aerial parts of plants, such as leaves and fruits, providing a crucial barrier against environmental stressors. The presence of DDDA in these protective layers contributes to the hydrophobicity and structural integrity of the plant surface.[5][6] However, quantitative data on the specific concentration of DDDA in the cutin and suberin of various plant species is not extensively documented in publicly available literature. Analysis of plant-derived materials typically involves depolymerization techniques to break down the complex polyester (B1180765) structure, followed by chromatographic analysis to identify and quantify the monomeric components, including DDDA.

Animal Kingdom and Microbiology

In animals, dodecanedioic acid is a product of the ω-oxidation of fatty acids, a metabolic pathway that occurs primarily in the liver and kidneys.[7] This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids. While it is a minor pathway under normal physiological conditions, its activity can increase in certain metabolic states.[7] Dicarboxylic acids like DDDA can be further metabolized through peroxisomal β-oxidation, ultimately yielding succinyl-CoA, which can enter the Krebs cycle.[7][8]

Studies in humans have detected dodecanedioic acid in plasma, with its concentration being of interest in the context of certain metabolic disorders. For instance, elevated levels of dicarboxylic acids in urine can be indicative of impaired fatty acid oxidation.

Microorganisms, particularly certain species of yeast, are capable of producing dodecanedioic acid. Strains of Candida tropicalis have been extensively studied and engineered for their ability to convert n-alkanes and fatty acids into dicarboxylic acids, including DDDA.[9][10][11][12]

Sources and Methodologies for Synthesis

The demand for dodecanedioic acid, primarily for industrial applications, has driven the development of both chemical and biotechnological synthesis routes.

Chemical Synthesis

The traditional and most common industrial method for producing dodecanedioic acid starts from butadiene.[13][14][15][16][17] This multi-step process involves:

-

Trimerization of Butadiene: Butadiene is first cyclotrimerized to form 1,5,9-cyclododecatriene (B1592173) (CDT).

-

Hydrogenation: The CDT is then hydrogenated to cyclododecane (B45066) (CDA).

-

Oxidation: The CDA undergoes oxidation to a mixture of cyclododecanol (B158456) and cyclododecanone.

-

Nitric Acid Oxidation: Finally, this mixture is oxidized with nitric acid to yield dodecanedioic acid.[13]

This process, while efficient, involves harsh reaction conditions and the use of strong acids, posing environmental and safety challenges.

Biotechnological Synthesis

Growing interest in sustainable and "green" chemistry has spurred the development of biotechnological routes for DDDA production. These methods utilize microorganisms or enzymes to convert renewable feedstocks into DDDA.

The yeast Candida tropicalis is a well-established biocatalyst for the production of dicarboxylic acids.[9][10][11][12] It can utilize a variety of substrates, including n-dodecane, dodecanoic acid, and plant oil derivatives (e.g., from coconut or palm oil), and convert them to dodecanedioic acid through its ω-oxidation pathway.[9][16] Genetic and process engineering have been employed to improve the yield and productivity of this fermentation process, with reported concentrations reaching up to 66 g/L.[9][10]

A more recent approach involves the use of a multi-enzyme cascade in a whole-cell biocatalyst, such as Escherichia coli.[18][19][20][21] This method can convert renewable feedstocks like linoleic acid into dodecanedioic acid through a series of enzymatic reactions. A recently developed system utilizing a lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an enoate reductase has demonstrated high productivity.[18]

Quantitative Data Summary

The following tables summarize the available quantitative data on the production of dodecanedioic acid from various sources and synthesis methods.

Table 1: Biotechnological Production of Dodecanedioic Acid

| Biocatalyst | Substrate | Concentration/Yield | Reference |

| Candida tropicalis | Dodecanoic acid methyl ester | 66 g/L | [9][10] |

| Candida tropicalis (mutant 91) | n-Dodecane | 3,326 mg/L | [11] |

| E. coli (multi-enzyme cascade) | Linoleic acid | 43.8 g L⁻¹ d⁻¹ | [18] |

Table 2: Natural Occurrence of Dodecanedioic Acid (Qualitative)

| Source | Location/Context | Reference |

| Plants | Component of cutin and suberin in fruits and leaves | [5][6] |

| Animals | Metabolite of ω-oxidation of fatty acids | [7] |

| Humans | Detected in plasma | [22] |

Note: Specific quantitative concentrations of DDDA in most natural plant and animal tissues are not widely reported in the reviewed literature.

Experimental Protocols

Extraction and Quantification of Dodecanedioic Acid from Biological Matrices (General Protocol)

This protocol is a generalized procedure for the analysis of dicarboxylic acids from biological samples and can be adapted for the quantification of DDDA.

1. Sample Preparation and Extraction:

- For plant material, a preliminary step of drying and grinding is necessary to increase the surface area for extraction.

- Extraction of lipids from the homogenized sample is typically performed using a solvent mixture such as hexane:isopropanol (3:2, v/v).

- An internal standard (e.g., a stable isotope-labeled DDDA or a dicarboxylic acid of different chain length not present in the sample) should be added at the beginning of the extraction process for accurate quantification.

2. Derivatization:

- Due to the low volatility of dicarboxylic acids, a derivatization step is required before GC-MS analysis.

- A common method is the conversion of the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[23]

3. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

- Separation is achieved on a suitable capillary column (e.g., a non-polar or medium-polarity column).

- The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized DDDA and the internal standard.

- Quantification is performed by creating a calibration curve from standards of known concentrations and normalizing the peak area of the analyte to that of the internal standard.[23][24][25][26]

Biotechnological Production of Dodecanedioic Acid using Candida tropicalis (Conceptual Protocol)

This protocol outlines the key steps for the fermentation-based production of DDDA.

1. Pre-culture Preparation:

- A seed culture of Candida tropicalis is prepared by inoculating a suitable growth medium (e.g., YPD) and incubating until a sufficient cell density is reached.

2. Fermentation:

- The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source for growth (e.g., glucose) and essential nutrients.

- After an initial growth phase to accumulate biomass, the substrate for DDDA production (e.g., n-dodecane or dodecanoic acid methyl ester) is fed to the culture.

- Key fermentation parameters such as pH, temperature, and dissolved oxygen are controlled and optimized. A gradual pH shift is often employed to enhance production.[9][10][12]

3. Product Recovery and Purification:

- After the fermentation, the culture broth is processed to separate the cells from the supernatant containing the dissolved DDDA.

- The pH of the supernatant is adjusted to facilitate the precipitation or extraction of the dicarboxylic acid.

- Further purification steps, such as crystallization or chromatography, are employed to obtain high-purity DDDA.

Signaling and Metabolic Pathways

Dodecanedioic acid is primarily involved in metabolic pathways rather than classical signaling cascades. Its key role is in fatty acid oxidation.

ω-Oxidation and Peroxisomal β-Oxidation

The diagram below illustrates the metabolic fate of a long-chain fatty acid that undergoes ω-oxidation to form a dicarboxylic acid, which is then further metabolized in the peroxisome.

References

- 1. researchgate.net [researchgate.net]

- 2. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solving the puzzles of cutin and suberin polymer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dodecanedioic acid prevents and reverses metabolic-associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisomal beta-oxidation and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Production of dodecanedioic acid from n-dodecane by yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 14. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS | Springer Nature Experiments [experiments.springernature.com]

Chemical reactivity of the ester groups in Dimethyl dodecanedioate

An In-depth Technical Guide to the Chemical Reactivity of Ester Groups in Dimethyl Dodecanedioate (B1236620)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl dodecanedioate (DMDE) is a linear, bifunctional aliphatic ester that serves as a versatile building block in chemical synthesis. Its two terminal methyl ester groups are the primary sites of chemical reactivity, enabling a range of transformations critical for the production of polymers, fine chemicals, and advanced materials. This technical guide provides a comprehensive overview of the principal reactions involving the ester functionalities of DMDE, including hydrolysis, transesterification, amidation, and reduction. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to serve as a practical resource for professionals in research, chemical synthesis, and drug development. The applications of these reactions, particularly in creating biodegradable polyesters and polyamides for drug delivery systems, are also highlighted.

Introduction to Dimethyl Dodecanedioate (DMDE)

Dimethyl dodecanedioate, with the chemical formula C₁₄H₂₆O₄, is the dimethyl ester of dodecanedioic acid.[1][2] Its structure consists of a C₁₀ alkyl chain flanked by two methyl ester groups, which imparts properties of hydrophobicity from the long carbon backbone and reactivity from the polar ester ends. This bifunctionality allows it to act as a monomer in polycondensation reactions, leading to the formation of long-chain polymers.[3] The reactivity of the ester groups is central to its utility in synthesizing a diverse array of molecules.

Chemical Structure: CH₃OOC-(CH₂)₁₀-COOCH₃

Key Physical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1731-79-9 | [2][4] |

| Molecular Weight | 258.35 g/mol | [2][4] |

| Melting Point | 30-32 °C | [5] |

| Boiling Point | 105–107 °C (at 12 mm Hg) |[6] |

Core Reactivity of the Ester Groups

The chemical behavior of DMDE is dominated by nucleophilic acyl substitution at the carbonyl carbons of its two ester groups. These reactions involve the displacement of the methoxy (B1213986) group (-OCH₃) by a nucleophile. The primary reaction pathways—hydrolysis, transesterification, amidation, and reduction—allow for the conversion of DMDE into diacids, new esters, diamides, and diols, respectively.

Caption: Key reaction pathways originating from Dimethyl Dodecanedioate.

Hydrolysis: Formation of Dodecanedioic Acid

Hydrolysis of the ester groups in DMDE yields the parent dicarboxylic acid, dodecanedioic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base (saponification).

Reaction Mechanism

-

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of methanol. The reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Involves nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is irreversible as the methoxide deprotonates the newly formed carboxylic acid.

Quantitative Data

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOH, KOH) |

| Solvent | Water, Dioxane/Water | Water/Alcohol mixture |

| Temperature | 50 - 100 °C (Reflux) | 50 - 100 °C (Reflux) |

| Typical Yield | > 95% | > 95% |

| Key Feature | Reversible | Irreversible |

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 12.9 g (0.05 mol) of Dimethyl Dodecanedioate in 50 mL of ethanol (B145695).

-

Reagent Addition: In a separate beaker, prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water. Add this aqueous solution to the flask containing the DMDE solution.

-

Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Workup: After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Isolation: Add 100 mL of water to the residue and cool the flask in an ice bath. Acidify the solution to pH ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of dodecanedioic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Transesterification: Synthesis of Polyesters and New Esters

Transesterification is the process of exchanging the methyl group of the ester with another alcohol. When DMDE is reacted with a diol, this process leads to polycondensation, forming polyesters. This is one of the most significant reactions for DMDE in materials science and drug delivery.

Reaction Mechanism

The reaction is typically catalyzed by acids, bases, or enzymes (e.g., lipases).[3] The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of methanol. To drive the reaction towards product formation, methanol is often removed from the reaction mixture by distillation.[7]

Quantitative Data: Enzymatic Polycondensation

Enzyme-catalyzed transesterification offers mild reaction conditions. Candida antarctica lipase (B570770) B (Novozym 435) is effective for polymerizing diesters with diols.[3]

| Parameter | Value / Condition | Reference |

| Substrates | Dimethyl Dodecanedioate, 1,8-Octanediol (B150283) | [3] |

| Enzyme | Candida antarctica Lipase B (immobilized) | [3] |

| Temperature | 60 - 90 °C | [3] |

| Pressure | Atmospheric, followed by vacuum | [3] |

| Reaction Time | 24 - 48 hours | [3] |

| Monomer Conversion | > 90% | [3] |

Experimental Protocol: Synthesis of Poly(octamethylene dodecanedioate)

-

Setup: Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of Dimethyl Dodecanedioate (e.g., 25.84 g, 0.1 mol) and 1,8-octanediol (14.62 g, 0.1 mol).

-

Catalyst Addition: Add a catalyst, such as cesium carbonate (0.2 mol% vs. diol) or an organotin catalyst.[7][8]

-

First Stage (Methanol Removal): Heat the mixture under a gentle stream of nitrogen to 120-150 °C. Methanol will begin to distill off. Continue this stage for 2-4 hours until most of the methanol has been removed.

-

Second Stage (Polycondensation): Gradually reduce the pressure to <1 mmHg while slowly increasing the temperature to 180-220 °C. High vacuum helps remove the final traces of methanol and drives the polymerization to high molecular weight.

-

Completion: Continue the reaction under high vacuum for another 4-8 hours until the desired melt viscosity is achieved.

-

Isolation: Cool the reaction mixture under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.

Amidation: Synthesis of Polyamides and Amides

The reaction of DMDE with primary or secondary amines (aminolysis) yields amides. When a diamine is used, a polyamide is formed, which can be useful for creating biodegradable materials for medical applications.

Reaction Mechanism

Aminolysis of esters is generally slower than hydrolysis and typically requires elevated temperatures. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol. The reaction does not usually require a catalyst but can be accelerated by heating.

Experimental Protocol: Synthesis of a Polyamide

-

Setup: In a reaction vessel suitable for high-temperature reactions (e.g., a glass tube that can be flame-sealed under vacuum), combine equimolar amounts of Dimethyl Dodecanedioate (e.g., 5.17 g, 0.02 mol) and a diamine (e.g., 1,6-hexanediamine, 2.32 g, 0.02 mol).

-

Melt Polymerization: Heat the mixture under a nitrogen atmosphere to 180 °C to form a homogeneous melt.

-

Methanol Removal: Maintain the temperature and stir for 2-3 hours to allow for the initial condensation and removal of methanol.

-

Vacuum Stage: Increase the temperature to 220-250 °C and apply a vacuum for 3-5 hours to facilitate the removal of the remaining methanol and increase the polymer's molecular weight.

-

Isolation: After cooling, the resulting solid polyamide can be purified by dissolution in a solvent like m-cresol (B1676322) and precipitation in methanol.

Reduction: Formation of 1,12-Dodecanediol

The ester groups of DMDE can be reduced to primary alcohols, yielding 1,12-dodecanediol. This diol is a valuable monomer for the synthesis of different types of polyesters and polyurethanes.

Reaction Mechanism

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[9]

Quantitative Data

| Parameter | Value / Condition | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [9] |

| Stoichiometry | >2 equivalents of hydride per ester group | [9] |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | [9] |

| Temperature | 0 °C to Reflux | [9] |

| Typical Yield | > 90% |

Experimental Protocol: Reduction with LiAlH₄

Caption: Experimental workflow for the reduction of DMDE to 1,12-dodecanediol.

-

Setup: To a flame-dried, three-necked 1 L flask under a nitrogen atmosphere, add 7.6 g (0.2 mol) of LiAlH₄ and 200 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Dissolve 25.8 g (0.1 mol) of Dimethyl Dodecanedioate in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

-

Workup (Quenching): Cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 8 mL of water, followed by 8 mL of 15% aqueous NaOH, and finally 24 mL of water.

-

Isolation: Stir the resulting white granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake with additional THF.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude 1,12-dodecanediol can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Applications in Drug Development and Research

The chemical reactivity of DMDE is leveraged to create biodegradable polymers for controlled drug delivery.[10] Polyesters and polyamides derived from DMDE can be formulated into nanoparticles, microparticles, or implants that encapsulate therapeutic agents.[11][12] The ester or amide linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to the gradual degradation of the polymer matrix and a sustained release of the encapsulated drug. The long C₁₀ alkyl chain of the DMDE monomer imparts hydrophobicity and flexibility to the resulting polymers, influencing drug loading capacity and release kinetics.

References

- 1. Dimethyl dodecanedioate | C14H26O4 | CID 74415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecanedioic acid, dimethyl ester [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Dodecanedioate | 1731-79-9 | BAA73179 | Biosynth [biosynth.com]

- 5. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates - Arabian Journal of Chemistry [arabjchem.org]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. Multi-drug delivery nanocarriers for combination therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]

Dimethyl dodecanedioate molecular weight and formula

An In-Depth Technical Guide to Dimethyl Dodecanedioate (B1236620): Molecular Weight and Formula

This technical guide provides an overview of the fundamental physicochemical properties of dimethyl dodecanedioate, with a specific focus on its molecular weight and chemical formula. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Quantitative Data Summary

The molecular formula and molecular weight of dimethyl dodecanedioate are summarized in the table below. This data is crucial for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₄ | [1][2][3][4][5] |

| Molecular Weight | 258.35 g/mol | [1][2][3] |

| CAS Number | 1731-79-9 | [2][3][4][5] |

General Experimental Methodologies

The determination of the molecular formula and molecular weight of a compound like dimethyl dodecanedioate involves standard analytical techniques that are fundamental in chemical research.

1. Molecular Formula Determination:

The empirical formula of a compound is typically determined through elemental analysis. This technique measures the percentage composition of each element (carbon, hydrogen, oxygen) in a sample. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

2. Molecular Weight Determination by Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.

-

Sample Ionization: A sample of dimethyl dodecanedioate is introduced into the mass spectrometer and ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a related ion (e.g., [M+H]+) provides the molecular weight of the compound. For dimethyl dodecanedioate, the molecular weight is determined to be 258.35 g/mol [1][2][3].

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical name, its molecular formula, and the resulting molecular weight.

References

Methodological & Application

Application of Dimethyl Dodecanedioate as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a widely utilized thermoplastic polymer known for its versatility.[1] However, in its unadulterated form, PVC is rigid and brittle.[2] To achieve the flexibility and processability required for numerous applications, plasticizers are incorporated into the PVC matrix.[1][2] Traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have raised environmental and health concerns due to their tendency to leach from the polymer matrix.[1][3] This has spurred significant interest in the development of safer, bio-based alternatives.[4][5]